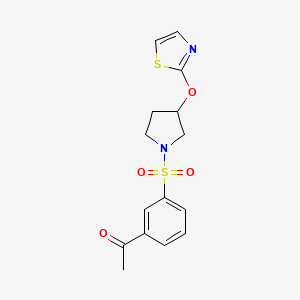

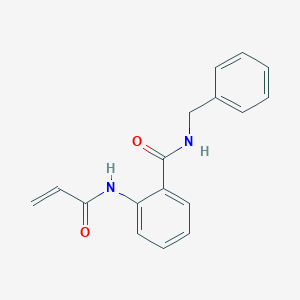

N-benzyl-2-(prop-2-enamido)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-2-(prop-2-enamido)benzamide” is a chemical compound. It is a derivative of benzamide . Benzyl N-[2-(prop-2-enamido)ethyl]carbamate is a short aliphatic linker featuring a Cbz-protected amine and an acrylamide . Acrylamide is a Michael acceptor which can be used in thiol-based bioconjugation or polymerization .

Synthesis Analysis

The synthesis of benzamide derivatives, which includes “N-benzyl-2-(prop-2-enamido)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular formula of “N-benzyl-2-(prop-2-enamido)benzamide” is C23H20N2O2 . Its molecular weight is 356.425 .Applications De Recherche Scientifique

Sigma Receptor Scintigraphy

Sigma receptors, overexpressed in certain cancer cells, have been targeted using benzamide derivatives for diagnostic purposes. A study investigated the potential of a new iodobenzamide, designed for visualizing primary breast tumors in vivo, showing promising results for the accumulation of these compounds in breast tumors, suggesting a potential application in cancer diagnosis and possibly treatment planning (Caveliers et al., 2002).

Dopamine Receptor Agonists

Research into dopamine receptor agonists, such as pramipexole, a compound structurally distinct but functionally similar to benzamides, has provided insights into the selective stimulation of dopamine D3 receptors. These findings have implications for treatments of neurological disorders, emphasizing the significance of receptor selectivity for therapeutic efficacy (Piercey et al., 1996).

Histone Deacetylase Inhibitors

Benzamide derivatives like chidamide, a novel histone deacetylase (HDAC) inhibitor, have shown significant single-agent activity in treating peripheral T-cell lymphoma. This underscores the utility of benzamide compounds in epigenetic modulation for cancer therapy, offering new treatment avenues for difficult-to-treat lymphomas (Shi et al., 2015).

Diagnostic Imaging

Benzamide derivatives have also been utilized in diagnostic imaging for melanoma metastases. Studies demonstrate the effectiveness of radiolabeled benzamides in detecting melanoma, highlighting their potential in improving diagnostic accuracy and patient management strategies (Maffioli et al., 1994).

Propriétés

IUPAC Name |

N-benzyl-2-(prop-2-enoylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-2-16(20)19-15-11-7-6-10-14(15)17(21)18-12-13-8-4-3-5-9-13/h2-11H,1,12H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEWWSAAPNABEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(prop-2-enamido)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2666658.png)

![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666661.png)

![3-amino-N-(3-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2666662.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2666671.png)

![N-(4-fluoro-2-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2666672.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2666675.png)